

# An In-depth Technical Guide to 3-Hydroxy-3-methylbutanal

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## Compound of Interest

Compound Name: *3-Hydroxy-3-methylbutanal*

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **3-Hydroxy-3-methylbutanal**, a versatile  $\beta$ -hydroxy aldehyde. It details the compound's chemical identity, including its CAS number and IUPAC name, and presents a thorough compilation of its physicochemical and spectroscopic properties. The guide outlines both chemical and biocatalytic synthesis methodologies, offering detailed experimental protocols for its preparation. Furthermore, it explores the role of **3-Hydroxy-3-methylbutanal** in metabolic engineering as a biosynthetic intermediate and discusses its application as a valuable building block in the synthesis of more complex molecules relevant to drug discovery and development.

## Chemical Identity and Properties

**3-Hydroxy-3-methylbutanal** is a bifunctional organic molecule containing both a hydroxyl and an aldehyde functional group. Its structure makes it a useful intermediate in various chemical transformations.

IUPAC Name: **3-hydroxy-3-methylbutanal**[\[1\]](#)[\[2\]](#)

CAS Number: 39850-35-6[\[1\]](#)[\[2\]](#)

## Physicochemical Properties

A summary of the key physicochemical properties of **3-Hydroxy-3-methylbutanal** is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic and analytical procedures.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>2</sub>	PubChem[1][2]
Molecular Weight	102.13 g/mol	PubChem[1][2][3]
XLogP3	-0.4	PubChem[1][2]
Hydrogen Bond Donor Count	1	PubChem[1][2]
Hydrogen Bond Acceptor Count	2	PubChem[1][2]
Rotatable Bond Count	2	PubChem[1][2]
Exact Mass	102.068079557 Da	PubChem[1][2]
Monoisotopic Mass	102.068079557 Da	PubChem[1][2]
Topological Polar Surface Area	37.3 Å <sup>2</sup>	PubChem[1][2]
Heavy Atom Count	7	PubChem[1][2]

## Spectroscopic Data

The structural elucidation of **3-Hydroxy-3-methylbutanal** is typically achieved through a combination of spectroscopic techniques. The expected characteristic signals are summarized below.

Technique	Characteristic Signals	Source
<sup>1</sup> H NMR	Aldehyde proton (CHO): $\delta$ 9.6–9.8 ppm (singlet)	BenchChem[3]
<sup>13</sup> C NMR	Aldehyde carbon (C=O): $\delta$ 200–205 ppm; Hydroxyl-bearing carbon (C-OH): $\delta$ 70–75 ppm	BenchChem[3]
IR Spectroscopy	Strong C=O stretch: ~1720 cm <sup>-1</sup> ; Broad O-H stretch: ~3400 cm <sup>-1</sup>	BenchChem[3]
Mass Spectrometry	Molecular ion [M] <sup>+</sup> : m/z 102; Key fragment ion: m/z 57 (C <sub>3</sub> H <sub>5</sub> O <sup>+</sup> )	BenchChem[3]

## Synthesis Methodologies and Experimental Protocols

**3-Hydroxy-3-methylbutanal** can be synthesized through both traditional chemical methods and modern biocatalytic routes.

### Chemical Synthesis

Two primary chemical synthesis strategies for **3-Hydroxy-3-methylbutanal** are the controlled oxidation of a corresponding diol and a crossed aldol condensation reaction.[3]

This protocol is a representative procedure based on the principles of the aldol reaction.

#### Materials:

- Acetone
- Acetaldehyde, freshly distilled
- Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)

- Diethyl ether
- Anhydrous magnesium sulfate
- Hydrochloric acid (HCl), dilute (for neutralization)
- Ice bath

Procedure:

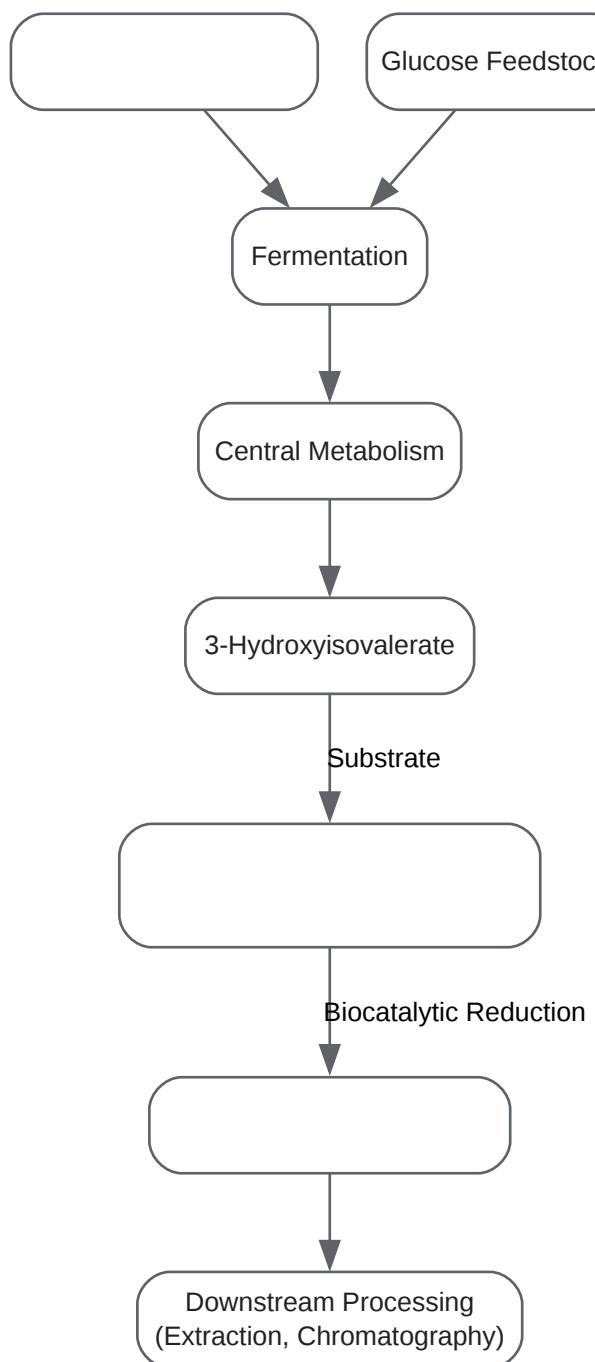
- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of acetone in a suitable solvent (e.g., water or ethanol) is chilled in an ice bath to 0-5 °C.
- A dilute aqueous solution of sodium hydroxide is added dropwise to the cooled acetone solution while maintaining the temperature below 10 °C.
- Freshly distilled acetaldehyde is added dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.
- After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2-3 hours.
- The reaction is quenched by the slow addition of dilute hydrochloric acid until the solution is neutralized (pH ~7).
- The aqueous mixture is extracted three times with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by vacuum distillation to yield **3-Hydroxy-3-methylbutanal**.

## Biocatalytic Synthesis

A sustainable and highly selective method for producing **3-Hydroxy-3-methylbutanal** involves the use of engineered microorganisms. Specifically, *Escherichia coli* has been engineered to

produce this compound via the enzymatic reduction of 3-hydroxyisovalerate.<sup>[3]</sup> This reaction is catalyzed by a Carboxylic Acid Reductase (CAR) enzyme.<sup>[3]</sup> For optimal activity, the CAR enzyme is often co-expressed with a phosphopantetheinyl transferase (PPTase), such as Sfp.<sup>[3]</sup>

The following diagram illustrates the general workflow for the biocatalytic production of **3-Hydroxy-3-methylbutanal** in engineered *E. coli*.



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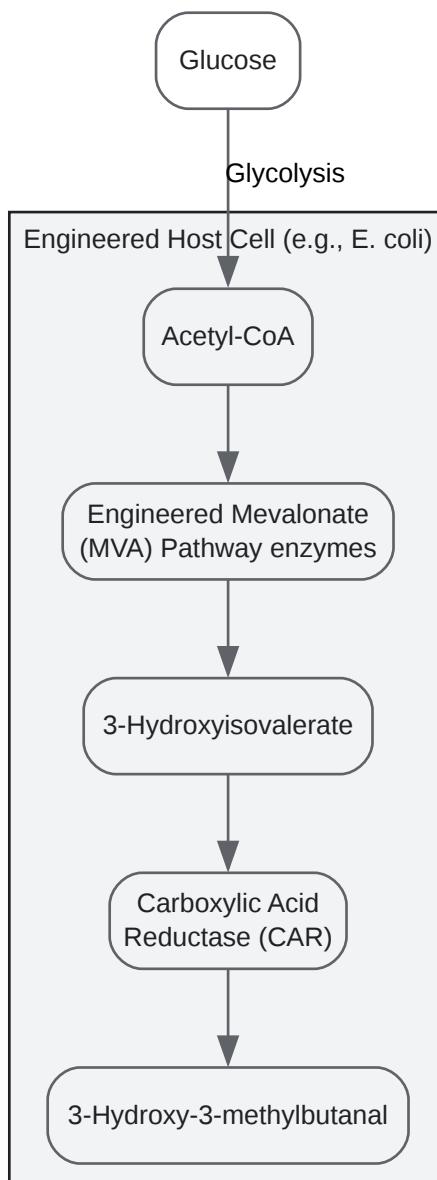
Caption: Biocatalytic production of **3-Hydroxy-3-methylbutanal** in engineered E. coli.

## Role in Metabolic Engineering and Biological Systems

**3-Hydroxy-3-methylbutanal** is a target molecule in metabolic engineering for the production of bio-based chemicals. Its synthesis in engineered microbial systems showcases the potential for sustainable manufacturing of valuable chemical intermediates.

## Engineered Biosynthetic Pathway

The enzymatic conversion of 3-hydroxyisovalerate to **3-Hydroxy-3-methylbutanal** is a key step in an engineered metabolic pathway. This pathway leverages the host organism's central metabolism to provide the necessary precursors.



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Caption: Engineered pathway for **3-Hydroxy-3-methylbutanal** synthesis from glucose.

## Natural Occurrence

**3-Hydroxy-3-methylbutanal** has been identified as a compound formed during the roasting of some plant seeds.<sup>[3]</sup> This formation is likely a result of complex chemical reactions, such as the Maillard reaction and caramelization, that occur at high temperatures.

# Applications in Drug Development and Organic Synthesis

The bifunctional nature of **3-Hydroxy-3-methylbutanal** makes it a versatile building block for the synthesis of more complex molecules, which is of significant interest to drug development professionals.

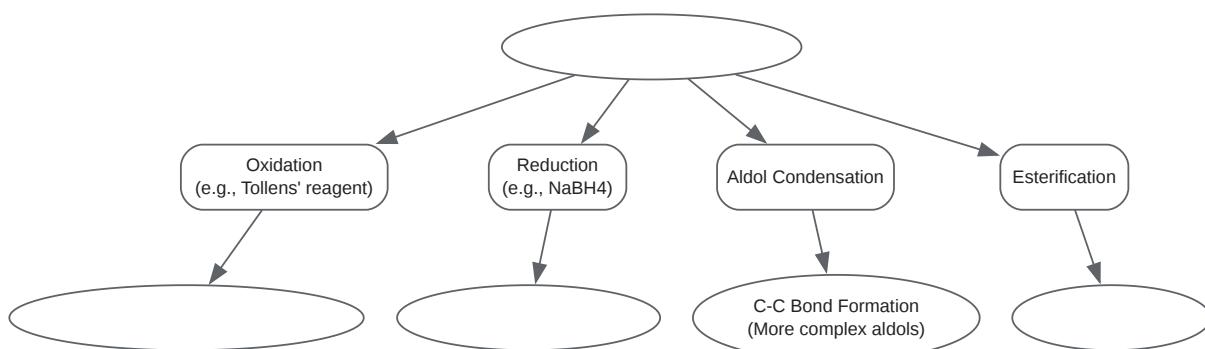
## Key Chemical Transformations

The aldehyde and hydroxyl groups of **3-Hydroxy-3-methylbutanal** can undergo a variety of chemical reactions, allowing for its incorporation into diverse molecular scaffolds.

- Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid, forming 3-hydroxy-3-methylbutanoic acid.
- Reduction: The aldehyde can be reduced to a primary alcohol using mild reducing agents like sodium borohydride ( $\text{NaBH}_4$ ), yielding 3-methylbutane-1,3-diol.<sup>[3]</sup>
- Aldol Condensation: As a product of an aldol reaction, it can also participate in further aldol reactions, serving as a key substrate for forming new carbon-carbon bonds.<sup>[3]</sup>
- Esterification: The hydroxyl group can be esterified with carboxylic acids or their derivatives.

## Logical Relationship of Functional Group Transformations

The reactivity of **3-Hydroxy-3-methylbutanal** allows for a range of synthetic transformations, making it a valuable starting material for creating diverse chemical structures.



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Caption: Synthetic utility of **3-Hydroxy-3-methylbutanal**.

While direct applications in marketed drugs are not extensively documented, the potential of **3-Hydroxy-3-methylbutanal** as a scaffold or intermediate in the synthesis of novel bioactive compounds remains an active area of interest for medicinal chemists. Its stereocenter and multiple functional groups provide opportunities for creating complex and diverse molecular architectures for drug discovery programs.

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